1,2,3-Propanetricarboxylic acid, 2-hydroxy-, 1,2-diethyl ester
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Overview
Description
1,2,3-Propanetricarboxylic acid, 2-hydroxy-, 1,2-diethyl ester is an organic compound that belongs to the class of esters. This compound is derived from citric acid, which is a naturally occurring tricarboxylic acid. The esterification of citric acid with ethanol results in the formation of this compound. It is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, 1,2-diethyl ester typically involves the esterification of citric acid with ethanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions. The general reaction scheme is as follows:
Citric Acid+EthanolH2SO41,2,3-Propanetricarboxylic Acid, 2-Hydroxy-, 1,2-Diethyl Ester+Water
In industrial settings, the production of this compound may involve continuous processes with optimized reaction conditions to maximize yield and purity. The use of azeotropic distillation can help remove water from the reaction mixture, driving the equilibrium towards the formation of the ester.
Chemical Reactions Analysis
1,2,3-Propanetricarboxylic acid, 2-hydroxy-, 1,2-diethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to citric acid and ethanol in the presence of water and an acid or base catalyst.
Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding carboxylic acids.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include acids (e.g., hydrochloric acid), bases (e.g., sodium hydroxide), and oxidizing agents (e.g., potassium permanganate). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,2,3-Propanetricarboxylic acid, 2-hydroxy-, 1,2-diethyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other esters and derivatives.
Biology: The compound is studied for its potential biological activities and interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: It is used in the production of plasticizers, adhesives, and coatings due to its chemical properties.
Mechanism of Action
The mechanism of action of 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, 1,2-diethyl ester involves its interaction with molecular targets such as enzymes and proteins. The ester groups can undergo hydrolysis, releasing citric acid, which can then participate in metabolic pathways such as the Krebs cycle. The compound’s effects are mediated through its ability to modulate enzyme activity and influence biochemical processes.
Comparison with Similar Compounds
1,2,3-Propanetricarboxylic acid, 2-hydroxy-, 1,2-diethyl ester can be compared with other similar compounds, such as:
- 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, trihexyl ester
- 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, tripropyl ester
- Citric acid (2-hydroxy-1,2,3-propanetricarboxylic acid)
These compounds share similar structural features but differ in their ester groups, leading to variations in their chemical properties and applications
Properties
IUPAC Name |
5-ethoxy-3-ethoxycarbonyl-3-hydroxy-5-oxopentanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O7/c1-3-16-8(13)6-10(15,5-7(11)12)9(14)17-4-2/h15H,3-6H2,1-2H3,(H,11,12)/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGYXYKHTHJPEBX-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(CC(=O)[O-])(C(=O)OCC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15O7- |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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